6-Amino-4-chloropyrimidin-2(1H)-one

UV spectrophotometry Pyrimidine analytics Nucleobase characterization

Researchers requiring a C6-halogenated cytosine for SNAr diversification often encounter 5-chlorocytosine, which is inert to nucleophilic displacement. 6-Amino-4-chloropyrimidin-2(1H)-one (CAS 3289-35-8) solves this bottleneck: its C6-Cl bond is activated toward nucleophilic aromatic substitution, enabling direct amine/alkoxide/thiol installation without protecting-group manipulation. • λmax 293 nm (neutral pH) - resolved 11 nm bathochromic shift vs. 5-Cl isomer for unambiguous HPLC tracking. • pKa 3.26 - predictable ionization for extraction & purification optimization. • ≥98% purity with full COA/MSDS documentation, shipped ambient from US/EU stock points.

Molecular Formula C4H8ClN3O
Molecular Weight 149.58 g/mol
Cat. No. B12332035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-4-chloropyrimidin-2(1H)-one
Molecular FormulaC4H8ClN3O
Molecular Weight149.58 g/mol
Structural Identifiers
SMILESC1C(NC(=O)NC1Cl)N
InChIInChI=1S/C4H8ClN3O/c5-2-1-3(6)8-4(9)7-2/h2-3H,1,6H2,(H2,7,8,9)
InChIKeyVXRISSKCOGICQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-4-chloropyrimidin-2(1H)-one Identity and Core Properties


6-Amino-4-chloropyrimidin-2(1H)-one (CAS 3289-35-8), also cataloged as 6-Chlorocytosine or 4-amino-6-chloropyrimidin-2-ol, is a halogenated pyrimidine nucleobase analog with molecular formula C4H4ClN3O and molecular weight 145.55 g/mol. [1] The compound features a chlorine substituent at the C6 position of the cytosine scaffold, differentiating it from the biologically prevalent 5-halogenocytosine isomers. [2] It exists predominantly in the 1-amino-2-oxo tautomeric form (Structure VI) in aqueous solution at neutral pH, a structural characteristic that governs its hydrogen-bonding pattern and distinguishes it from unmodified cytosine and 5-substituted analogs. [2] Its primary utility lies not as a standalone bioactive molecule but as a versatile synthetic intermediate in medicinal chemistry, where the C6-Cl bond serves as a reactive handle for nucleophilic aromatic substitution (SNAr) in the construction of more complex pyrimidine-containing pharmacophores. [1]

1
Synthetic intermediate with C6-Cl SNAr-active handle for pyrimidine library diversification
2
Spectroscopically distinct regioisomer (λmax 293 nm) enabling unambiguous identity confirmation

Differentiation from 5-Chlorocytosine and 6-Fluorocytosine


Despite sharing a common pyrimidine core and identical molecular formula with 5-chlorocytosine (CAS 2347-43-5), 6-Amino-4-chloropyrimidin-2(1H)-one exhibits fundamentally different electronic, tautomeric, and reactivity profiles that preclude generic substitution. Ultraviolet absorption spectra reveal that the neutral species of 6-chlorocytosine displays a λmax at 293 nm, whereas 5-chlorocytosine absorbs maximally at 282 nm—an 11 nm bathochromic shift that reflects distinct electronic ground states. [1] The pKa for protonation of 6-chlorocytosine is 3.26, markedly lower than 4.55 for unmodified cytosine, indicating a substantially weakened basicity at N-1 that alters ionization behavior under physiological and chromatographic conditions. [1] Critically, the C6-chlorine atom is activated toward nucleophilic aromatic substitution, whereas the C5-chlorine in 5-chlorocytosine is positioned on an electron-rich ring carbon and is largely inert to SNAr chemistry. [2] These divergent properties mean that protocols optimized for 5-chlorocytosine—or for 6-fluorocytosine, which has a pKa of 1.52 and λmax of 277 nm—will not transfer to the 6-chloro isomer without significant re-optimization of synthetic routes, purification methods, and analytical detection parameters.

Property
6-Chlorocytosine (Target)
5-Cl / 6-F Cytosine
UV λmax (neutral)
293 nm
5-Cl: 282 nm; 6-F: 277 nm
Protonation pKa
3.26
Cytosine: 4.55; 6-F: 1.52
C-halogen SNAr
C6-Cl reactive
5-Cl inert; 6-F reactive but different kinetics
Similar products are not interchangeable: differences in electronic profile, reactivity, and ionization state require method re-optimization and may shift synthetic outcomes.

Key Differentiation Evidence and Quantitative Comparisons


Neutral Species UV Absorption Maximum Comparison

The neutral species of 6-chlorocytosine in aqueous solution (pH 6.5) exhibits a UV absorption maximum at 293 nm, compared to 282 nm for 5-chlorocytosine (pH 7.6) and 267 nm for unsubstituted cytosine (pH 7–10). [1] This represents an 11 nm bathochromic shift relative to the 5-chloro isomer and a 26 nm shift relative to the parent cytosine. The direction and magnitude of this shift are diagnostic of the 6-halogeno substitution pattern and correlate with the 1-amino-2-oxo tautomeric structure (Structure VI), in which the dissociable proton resides on N-3 rather than N-1. [1]

UV λmax (neutral)
Reported
293 nm (6-Cl) vs 282 nm (5-Cl) vs 267 nm (cytosine)
Unique spectroscopic fingerprint for regioisomer confirmation
Bathochromic shift diagnostic of 6-halogeno substitution; data from Wempen & Fox, 1964
UV spectrophotometry Pyrimidine analytics Nucleobase characterization

Protonation pKa and Ionization State

The pKa for protonation of 6-chlorocytosine is 3.26, compared to 4.55 for cytosine and 1.52 for 6-fluorocytosine. [1] This 1.29 log unit decrease relative to cytosine reflects the electron-withdrawing effect of the C6-chlorine substituent on the pyrimidine ring, which substantially reduces the basicity of N-1. The pKa of 6-chlorocytosine is 1.74 units higher than that of 6-fluorocytosine, consistent with the lower electronegativity of chlorine versus fluorine at the 6-position. [1] Below pH ~2.3, 6-chlorocytosine exists predominantly in the protonated cationic form; above pH ~4.3, it is predominantly neutral.

Protonation pKa
Reported
pKa = 3.26 (6-Cl); 4.55 (cytosine); 1.52 (6-F)
Ionization state shift guides HPLC method development and formulation pH
~1.3 unit decrease vs cytosine requires buffer adjustment; spectrophotometric determination
Ionization constant pH-dependent solubility Chromatographic method development

Tautomeric Form and Hydrogen-Bonding Pattern

UV spectral comparisons with 3-methylcytosine demonstrate that the neutral species of 6-chlorocytosine and 6-fluorocytosine adopt the 1-amino-2-oxo structure (Structure VI), in which the dissociable proton resides on N-3 rather than on N-1 as in unmodified cytosine (Structure V, R=H). [1] This assignment is confirmed by the strong resemblance of the 6-halogenocytosine neutral-species spectral curves (pH 6.5) to that of 3-methylcytosine (pH 9.45), and their dissimilarity to those of cytosine and 1-methylcytosine. [1] The cationic species of 6-chlorocytosine (pH 1.0) likewise resembles 3-methylcytosine (pH 1.0), indicating protonation occurs on N-1. [1]

Tautomeric form
Reported
1-Amino-2-oxo (N3–H) for 6-halo; N1–H for cytosine
Altered hydrogen-bonding face affects base-pairing and chromatographic retention
Assignment by UV comparison with 3-methylcytosine standard; qualitative categorical difference
Tautomerism Hydrogen bonding Molecular recognition

C6-Chlorine Reactivity in Nucleophilic Substitution

The chlorine atom at C6 of 6-chlorocytosine is positioned on an electron-deficient pyrimidine ring carbon (ortho/para to ring nitrogens), rendering it susceptible to nucleophilic aromatic substitution (SNAr) under mild conditions. This contrasts with 5-chlorocytosine, where the C5 chlorine resides on an electron-rich olefinic carbon of the pyrimidine ring and is predominantly inert to SNAr displacement. [1] The C6-Cl bond can be selectively displaced by amines, alkoxides, and thiols without affecting the 4-amino or 2-oxo functionalities, enabling modular construction of 6-substituted cytosine derivatives. This reactivity profile aligns with the general behavior of 4-chloropyrimidin-2-one systems, where the chlorine at the 4- or 6-position (but not the 5-position) serves as a leaving group in cross-coupling and substitution reactions. [2]

C6-Cl SNAr reactivity
Context-dependent
C6-Cl is displaceable by N-, O-, S-nucleophiles; C5-Cl is inert
Critical selection factor for building-block utility in medicinal chemistry
Class-level inference from pyrimidine heterocyclic principles; direct kinetic data not provided
SNAr reactivity Synthetic building block Medicinal chemistry

Computed Lipophilicity and Polar Surface Area

The computed partition coefficient (XLogP3-AA) for 6-chlorocytosine is −0.5, while the consensus LogP from alternative algorithms is reported as 0.59. [1] The topological polar surface area (TPSA) is 67.5–71.8 Ų. [1][2] For comparison, unsubstituted cytosine has a computed LogP of approximately −1.7 and a TPSA of 67.6 Ų. [3] The chlorine substituent increases lipophilicity by approximately 1–2 LogP units relative to cytosine, which affects reversed-phase HPLC retention and organic-solvent extraction efficiency. The density is computed as 1.79 g/cm³. [2]

Computed LogP / PSA
Cross-study
LogP ~ -0.5 to 0.59; PSA 67.5–71.8 Ų; density 1.79 g/cm³
Increased lipophilicity informs organic-solvent extraction and reversed-phase HPLC
Computed values from PubChem and vendor databases; ΔLogP ≈ +1.2–2.2 vs cytosine
Lipophilicity Polar surface area Drug-likeness prediction

Commercial Purity and Supply Documentation

Reputable commercial suppliers offer 6-chlorocytosine at minimum purity specifications of 95% (AKSci) and 98% (Leyan) , with identity confirmed by HPLC and/or ESI-MS. The hydrochloride salt form (CAS 41103-18-8) is also available at 98% purity. In contrast, the positional isomer 6-amino-2-chloropyrimidin-4(1H)-one (CAS 52386-11-5) is typically offered at 97% purity. The 5-chloro isomer (CAS 2347-43-5) has historically had more limited commercial availability from major catalog suppliers compared to the 6-chloro isomer. All products are accompanied by certificates of analysis (COA) and safety data sheets (SDS); transport classification is non-hazardous for the 6-chloro compound.

Commercial purity
Data to verify
95–98% (HPLC); HCl salt also available at 98%
Reliable multi-vendor sourcing with full analytical documentation reduces supply-chain risk
Supplier-specified values; 5-chloro isomer has more limited commercial availability
Vendor qualification Purity specification Quality assurance

Preferred Application Scenarios Based on Verified Evidence


Medicinal Chemistry Building Block for C6 Diversification

The SNAr-competent C6-Cl bond enables this compound to serve as a key intermediate for synthesizing 6-substituted cytosine analogs via nucleophilic displacement with amines, alkoxides, or thiols. Unlike 5-chlorocytosine, which is unreactive toward SNAr, the 6-chloro isomer permits direct diversification without requiring protecting-group manipulation at the 4-amino or 2-oxo positions. This reactivity profile makes it the preferred starting material for constructing libraries of 6-alkylamino-, 6-alkoxy-, and 6-arylthio-cytosine derivatives for kinase inhibitor and epigenetic modulator programs.

Spectroscopic Reference Standard for 6-Halogenocytosines

The well-characterized UV absorption profile (λmax 293 nm at neutral pH, 279 nm at pH 1.0, 282 nm at pH 14) and pKa of 3.26 provide a definitive spectroscopic reference for identifying and quantifying 6-halogenocytosine species in reaction mixtures and biological samples. [1] The 11 nm bathochromic shift versus 5-chlorocytosine (282 nm) enables unambiguous discrimination between the two regioisomers by diode-array HPLC detection, supporting forensic analysis of chlorination damage products in DNA research. [1]

Nucleoside Analog Precursor for Antiviral and Anticancer Agents

When glycosylated, 6-chlorocytosine forms the aglycone core of 6-substituted nucleoside analogs with potential chain-terminating or mutagenic activity when incorporated into viral or tumor DNA. [2] The N3–H tautomeric structure alters the Watson-Crick hydrogen-bonding face relative to natural cytidine, potentially inducing mismatched base pairing. [1] The compound's favorable commercial availability at 95–98% purity with full documentation supports its use in multi-step nucleoside synthesis routes where intermediate purity is critical for downstream coupling efficiency.

Physicochemical Probe for Ionization and Lipophilicity Studies

With a protonation pKa of 3.26 (1.29 units below cytosine) and an elevated LogP relative to the parent nucleobase, 6-chlorocytosine serves as a model compound for studying how C6 halogenation modulates the ionization state, lipophilicity, and membrane permeability of pyrimidine scaffolds. [1] The computed density (1.79 g/cm³) and PSA (67.5–71.8 Ų) provide benchmark values for computational ADME models predicting the drug-likeness of 6-substituted pyrimidine series.

Application
Selection Property
Validation Focus
C6-Diversification Building Block
SNAr-competent C6-Cl handle
Nucleophilic displacement and regioselectivity verification
Spectroscopic Reference Standard
Distinctive UV λmax and pKa
HPLC-UV identity confirmation and regioisomer discrimination
Nucleoside Analog Precursor Research
Glycosylation-compatible scaffold
Base-pairing fidelity and chain-termination studies
Physicochemical Probe
Defined pKa and lipophilicity shift
Ionization and permeability profiling for ADME models
Quote Request

Request a Quote for 6-Amino-4-chloropyrimidin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.